![molecular formula C15H11FN2OS2 B2924913 N-(6-氟苯并[d]噻唑-2-基)-3-(甲硫基)苯甲酰胺 CAS No. 896355-96-7](/img/structure/B2924913.png)

N-(6-氟苯并[d]噻唑-2-基)-3-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

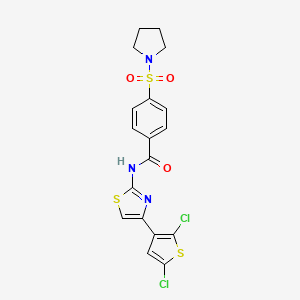

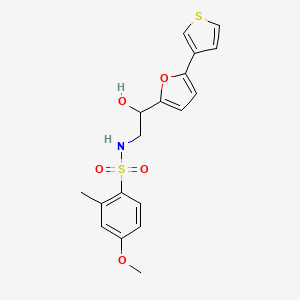

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as FBTA, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. FBTA is a member of the benzamide family and is synthesized through a multi-step process involving various chemical reactions.

科学研究应用

抗菌活性

多项研究已经合成并评估了苯并噻唑衍生物的抗菌特性。例如,苯并噻唑部分经过修饰的化合物,如那些包含氟原子和各种取代基的化合物,已显示出对细菌和真菌菌株(包括耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他革兰氏阳性菌)良好至中等活性 (Anuse 等人,2019)。氟原子的存在尤其对于增强抗菌活性至关重要,正如各种合成的氟苯甲酰胺所证明的 (Desai 等人,2013)。

抗肿瘤特性

氟代苯并噻唑衍生物也因其抗肿瘤活性而受到研究。对苯并噻唑结构的特定修饰导致了在体外对各种癌细胞系(包括乳腺 MCF-7 (ER+) 和 MDA 468 (ER-) 系)具有有效细胞毒作用的化合物 (Hutchinson 等人,2001)。这些研究表明,苯并噻唑的结构修饰可以显着影响其生物活性,包括它们作为抗肿瘤剂的潜力。

荧光传感器

苯并咪唑和苯并噻唑共轭席夫碱已被设计并合成,展示了溶剂化变色行为和聚集态发射。这些分子已显示出作为荧光传感器检测金属离子(如 Al3+ 和 Zn2+)的潜力,突出了它们在与金属离子检测和环境监测相关的科学研究应用中的效用 (Suman 等人,2019)。

作用机制

Target of Action

The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is the p53 protein . This protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. The p53 protein does this by regulating the cell cycle and functioning as a tumor suppressor .

Mode of Action

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide interacts with its target, the p53 protein, by activating it . This activation leads to changes in the cell cycle, specifically inducing G2/M cell cycle arrest . This means that the compound prevents cells from dividing, which can stop the growth of cancer cells .

Biochemical Pathways

The activation of p53 by N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide affects several biochemical pathways. One key pathway is the mitochondrial-dependent pathway . The compound alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis, or programmed cell death . This is beneficial in the treatment of cancer as it can lead to the death of cancer cells .

Result of Action

The result of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide’s action is the induction of apoptosis in cancer cells . By activating p53 and altering mitochondrial protein levels, the compound triggers programmed cell death . This can lead to a reduction in the size of tumors and potentially halt the progression of cancer .

属性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZJSTUQIFKLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)

![1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2924836.png)